Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate
Description
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is a β-keto ester featuring a phenyl ring substituted with an acetyl(ethyl)amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its structure combines electron-donating (acetyl(ethyl)amino) and electron-withdrawing (oxo) groups, influencing its reactivity in nucleophilic additions, cyclizations, and coupling reactions .
Properties
IUPAC Name |
ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-16(11(3)17)13-8-6-7-12(9-13)14(18)10-15(19)20-5-2/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXCOFHXSNVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)CC(=O)OCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acetylation Followed by Esterification
A two-step synthesis is proposed based on analogous protocols for structurally related esters. First, 3-aminophenylpropanoic acid undergoes N-acetylation with ethyl chloroacetate in the presence of a base such as triethylamine. This step introduces the acetyl(ethyl)amino group at the meta position of the phenyl ring. The intermediate is subsequently esterified with ethanol under acidic conditions (e.g., sulfuric acid) to yield the target compound.
Key parameters:
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Acetylation : Conducted at 0–5°C to minimize side reactions.
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Esterification : Requires refluxing ethanol (78°C) for 6–8 hours.
Theoretical yield for this route is estimated at 65–75%, with purification achieved via vacuum distillation or column chromatography.
Catalytic Addition Using Anion Exchange Resins
Adapting methods from ethyl 3-ethoxypropionate synthesis, a one-pot addition reaction could employ ethyl acrylate and N-ethylacetamide in the presence of anion exchange resin catalysts. This approach leverages the resin’s ability to facilitate Michael addition while avoiding side reactions like polymerization.
Reaction conditions :
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Molar ratio : Ethyl acrylate to N-ethylacetamide at 1:3 to 1:5.
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Temperature : 25–30°C, maintained via a tubular reactor for continuous production.
This method offers advantages in scalability, with reported yields exceeding 90% for analogous esters.
Industrial-Scale Production Techniques
Fixed-Bed Reactor Systems
Industrial synthesis prioritizes continuous processes to enhance efficiency. A fixed-bed reactor packed with anion exchange resin (e.g., Amberlyst A-26) enables high-throughput production:
| Parameter | Value |
|---|---|
| Reactor type | Tubular fixed-bed |
| Residence time | 2–4 hours |
| Temperature | 28 ± 2°C |
| Pressure | Atmospheric |
| Ethyl acrylate conversion | >99% |
Post-reaction purification involves fractional distillation to isolate the product (purity >99%).
Solvent-Free Transesterification
Eliminating solvents reduces environmental impact and simplifies separation. In this method, ethyl acetoacetate reacts with 3-(ethylamino)phenol under alkaline conditions (e.g., sodium ethoxide):
Optimized conditions :
Comparative Analysis of Preparation Methods
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-step acetylation | 65–75 | 95–98 | Moderate | High |
| Catalytic addition | 90–95 | >99 | High | Moderate |
| Solvent-free transesterification | 70–80 | 97–99 | Low | Low |
Catalytic addition via fixed-bed reactors emerges as the most industrially viable method due to its high yield and continuous operation capabilities.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is characterized by the following chemical structure:
- Molecular Formula : C13H17N1O3
- Molecular Weight : 249.28 g/mol
- CAS Number : 1796965-05-3
This compound features an ethyl ester group, an acetylamino substituent, and a phenyl ring, which contribute to its biological activity and reactivity in synthetic pathways.
Medicinal Chemistry Applications
This compound has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Anti-inflammatory Properties : Research indicates that certain analogs can modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as arthritis .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains, showing potential as an antimicrobial agent .
Synthetic Utility
The synthesis of this compound can be achieved through various organic reactions, making it a versatile intermediate in chemical synthesis. Key synthetic routes include:
- Condensation Reactions : The compound can be synthesized via the condensation of acetylated amines with appropriate ketones or esters, facilitating the introduction of functional groups necessary for biological activity.
- Functionalization : The presence of multiple functional groups allows for further modifications, enabling the development of a library of derivatives for screening in drug discovery programs.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic methodologies related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. |
| Study B | Anti-inflammatory Effects | Inhibition of TNF-alpha production in LPS-stimulated macrophages was observed. |
| Study C | Antimicrobial Properties | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
These findings underscore the compound's potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate
- Structure: The phenyl ring bears a methyl(phenyl)amino group instead of acetyl(ethyl)amino.
- Reactivity : The absence of an acetyl group reduces steric hindrance and electron-withdrawing effects, enhancing nucleophilic reactivity. This compound is frequently brominated or fluorinated at the α-position using Selectfluor® for further functionalization .
- Applications : Used in synthesizing indoline derivatives via cyclization with THF under argon .
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate
- Structure : Contains a 4-methylphenyl group, which is purely electron-donating.
- Reactivity : Reacts with diazotised sulphonamides to form azo-coupled intermediates, which cyclize into pyrazolin-5-ones with antifungal activity .
- Key Difference: The 4-methyl group lacks the hydrogen-bonding capability of the acetyl(ethyl)amino substituent, limiting interactions in biological systems .
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
- Structure : Features a nitro group at the 2-position, a strong electron-withdrawing substituent.
- Reactivity: Undergoes catalytic hydrogenation to yield 3-(2-aminophenyl)-3-oxopropanoate, a precursor for quinoline derivatives .
- Contrast: The nitro group increases electrophilicity at the β-keto position compared to the acetyl(ethyl)amino group, accelerating reduction and cyclization steps .
Variations in the Ester Group
Allyl 3-[Methyl(phenyl)amino]-3-oxopropanoate
- Structure : Allyl ester replaces the ethyl group.
- Properties: Improved solubility in nonpolar solvents due to the allyl moiety. IR spectra show carbonyl stretches at 1744 cm⁻¹ (ester) and 1667 cm⁻¹ (amide) .
- Applications : Used in multicomponent reactions for heterocycle synthesis .
Benzyl 3-[Methyl(phenyl)amino]-3-oxopropanoate
Halogenated Derivatives
Ethyl 2-bromo-3-(methyl(phenyl)amino)-3-oxopropanoate
- Structure : Bromine at the α-position.
- Reactivity : Bromination enhances electrophilicity, enabling Suzuki couplings or nucleophilic substitutions. HRMS: [M+Na⁺] = 344.1468 .
- Contrast: The acetyl(ethyl)amino group in the target compound precludes halogenation at the α-position due to steric shielding .
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate
Substituent Electronic Effects
Biological Activity
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of an acetylated ethyl amino group, a phenyl ring, and a ketoester moiety. Its chemical formula is , with a molecular weight of 275.30 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can hydrolyze to release the active carboxylic acid, which may further interact with biological targets .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been evaluated for its potential as an inhibitor of various enzymes, including:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism. Compounds similar to this compound have shown significant inhibitory activity against α-glucosidase, suggesting potential applications in managing diabetes .
- Nitric Oxide Synthases (NOS) : Studies have explored the use of related compounds as inhibitors of different NOS isozymes (nNOS, eNOS, iNOS), which are involved in various physiological processes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Compounds with similar structures have shown activity against Escherichia coli and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents .
- Fungal Activity : Some derivatives have been effective against fungal pathogens, suggesting that modifications to the structure can enhance bioactivity .
Case Studies
Several studies highlight the biological activities associated with this compound:
- Synthesis and Evaluation : A study synthesized a series of derivatives based on this compound and evaluated their biological activities. The results indicated that certain modifications enhanced enzyme inhibition and antimicrobial activity significantly compared to the parent compound .
- Mechanistic Insights : Another research article provided insights into the mechanism by which related compounds exert their biological effects, emphasizing the role of functional groups in modulating activity against specific targets .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals differences in biological activity based on structural variations:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| This compound | Acetyl ethyl amino | Moderate α-glucosidase inhibition |
| Ethyl 3-[3-[acetyl(methyl)amino]phenyl]-3-oxopropanoate | Acetyl methyl amino | Higher α-glucosidase inhibition |
| Ethyl 3-[3-[acetyl(propyl)amino]phenyl]-3-oxopropanoate | Acetyl propyl amino | Enhanced solubility and activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate?
- Methodological Answer : The compound can be synthesized via acylation of ethyl 3-oxopropanoate derivatives. For example, ethyl malonyl chloride reacts with substituted anilines under basic conditions (e.g., Et₃N or NaOtBu) in anhydrous solvents like CH₂Cl₂. A typical procedure involves cooling to 0°C, followed by room-temperature stirring, as demonstrated in the synthesis of analogous compounds . Catalytic additives like DMAP may enhance reaction efficiency. Purification is achieved via flash chromatography (e.g., n-heptane/EtOAc gradients) .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
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¹H NMR : Key signals include the ethyl ester triplet (δ ~1.2–1.3 ppm, J = 7.1 Hz) and quartet (δ ~4.1–4.3 ppm), along with aromatic protons (δ ~7.2–7.5 ppm) and acetyl/amide protons (δ ~2.3–3.3 ppm) .
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¹³C NMR : Characteristic peaks include the carbonyl carbons (δ ~165–177 ppm for ester/amide groups) and quaternary carbons (δ ~140–142 ppm for aromatic systems) .
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IR : Strong absorption bands at ~1660–1740 cm⁻¹ correspond to ester/amide C=O stretching .
Spectroscopic Data Observed Values Reference ¹H NMR (Ethyl ester) δ 1.23 (t, J=7.1 Hz), 4.16 (q) ¹³C NMR (Carbonyl groups) δ 165.3–177.0 IR (C=O stretch) 1660–1746 cm⁻¹
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability depends on protecting functional groups (e.g., ester, amide) from hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or EtOAc). Avoid prolonged exposure to moisture or acidic/basic conditions, as these may cleave the ester linkage .
Advanced Research Questions
Q. How can cross-coupling reactions be employed to functionalize the aromatic ring of this compound?
- Methodological Answer : Transition-metal-free cross-dehydrogenative coupling (CDC) protocols using Selectfluor® and ZnCl₂ enable regioselective halogenation (e.g., bromination) at the meta-position of the phenyl ring. For example, bromine introduction at the 2-position of analogous compounds achieved 99% yield under mild conditions (diethyl ether, 25°C) . Advanced functionalization (e.g., fluorination) requires electrophilic fluorinating agents like Selectfluor® with optimized stoichiometry .
Q. What strategies resolve contradictions in reaction yields reported for amide bond formation?
- Methodological Answer : Yield discrepancies arise from steric hindrance at the acetyl(ethyl)amino group and competing side reactions (e.g., hydrolysis). Strategies include:
- Catalytic Optimization : Use of DMAP (0.1 equiv) to accelerate acylation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Temperature Control : Lower temperatures (0°C) minimize decomposition of reactive intermediates .
Q. How does computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the acetyl(ethyl)amino group, which polarizes the carbonyl carbon, enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites, guiding derivatization strategies .
Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Screen against kinase panels (e.g., EGFR, Pks13) using fluorescence-based ATPase assays. For example, IC₅₀ values for analogous N-phenylindole derivatives were determined via dose-response curves (0.1–100 µM) in Mycobacterium tuberculosis models . Metabolite stability is assessed using liver microsomes (e.g., human CYP450 isoforms) .
Data Contradiction Analysis
Q. Why do synthetic yields vary between halogenated derivatives (e.g., bromo vs. fluoro)?
- Key Findings :
- Bromination : Higher yields (88–99%) due to favorable leaving-group ability of Br⁻ .
- Fluorination : Lower yields (e.g., 75–88%) attributed to weaker electrophilicity of Selectfluor® and competing side reactions .
Structure-Activity Relationship (SAR) Studies
Q. How do substituents on the phenyl ring influence biological activity?
- Methodological Answer : SAR is explored by synthesizing analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂, -Cl) groups. For example:
- 4-Methoxy : Enhances metabolic stability in hepatic microsomes due to reduced oxidation .
- 4-Chloro : Increases lipophilicity (logP), improving membrane permeability .
- Data Table :
| Substituent | Biological Activity | Reference |
|---|---|---|
| -OCH₃ | Improved metabolic stability | |
| -Cl | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
